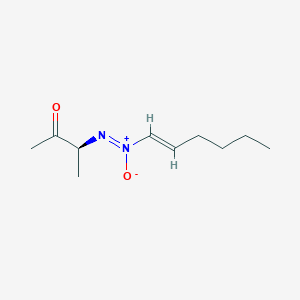
Maniwamycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maniwamycin A is a natural product found in Streptomyces prasinopilosus with data available.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Maniwamycin A has demonstrated significant antifungal properties, particularly against various fungal pathogens. Initial studies indicated that maniwamycins A and B were isolated from Streptomyces sp. and showed efficacy against fungi, although their antibacterial activity was limited .
Case Studies on Antifungal Efficacy
- Study on Fungal Pathogens : In a comparative analysis, this compound exhibited potent antifungal activity against Candida albicans and Aspergillus flavus, with Minimum Inhibitory Concentrations (MICs) lower than those of conventional antifungal agents .
- Mechanism of Action : The antifungal mechanism is thought to involve disruption of cell membrane integrity, leading to cell lysis and death .
Quorum Sensing Inhibition
Recent research highlights the role of this compound as a quorum-sensing inhibitor (QSI), particularly against Chromobacterium violaceum CV026. Quorum sensing is a communication process that bacteria use to coordinate group behaviors based on population density.
Quorum Sensing Studies
- Inhibition of Violacein Production : this compound significantly inhibited the production of violacein, a pigment produced by C. violaceum, in a dose-dependent manner with an IC50 value of 0.12 mg/mL . This suggests its potential as an anti-virulence agent.
- Impact on Biofilm Formation : It has also been shown to reduce biofilm formation in pathogenic bacteria, which is critical for their survival and resistance to treatments .
The discovery of this compound and its analogs emphasizes the importance of exploring natural products from actinobacteria for novel therapeutic agents. The atmospheric isolation of actinobacteria has revealed a reservoir of bioactive compounds with potential applications in medicine and biotechnology .
Propiedades
Número CAS |
122566-70-5 |
|---|---|
Fórmula molecular |
C10H18N2O2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
[(E)-hex-1-enyl]-oxido-[(2S)-3-oxobutan-2-yl]iminoazanium |
InChI |
InChI=1S/C10H18N2O2/c1-4-5-6-7-8-12(14)11-9(2)10(3)13/h7-9H,4-6H2,1-3H3/b8-7+,12-11?/t9-/m0/s1 |
Clave InChI |
WFHYSKXBQMLHKH-JFLSSZQFSA-N |
SMILES |
CCCCC=C[N+](=NC(C)C(=O)C)[O-] |
SMILES isomérico |
CCCC/C=C/[N+](=N[C@@H](C)C(=O)C)[O-] |
SMILES canónico |
CCCCC=C[N+](=NC(C)C(=O)C)[O-] |
Sinónimos |
2-oxobutane-3-NNO-azoxy-1'-(1'-hexene) maniwamycin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















